Fmoc-Glu(O-2-PhiPr)-OH
Description
Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis, a technique developed by R.B. Merrifield in the 1960s, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support. lgcstandards.compeptide.compeptide-li.comresearchgate.net This innovation simplified the purification process, as reagents and by-products could be easily washed away after each coupling step. lgcstandards.compeptide.com The success of SPPS is heavily reliant on the careful selection and use of protecting groups. nih.gov
Initially, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme was widely used. biosynth.compeptide.com However, this method is not truly orthogonal because both protecting groups are removed by acidic conditions, albeit of different strengths. biosynth.compeptide.com A significant breakthrough came in the late 1970s with the development of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard. lgcstandards.com The Fmoc group is stable to acids but can be readily removed by a mild base, typically piperidine (B6355638). lgcstandards.comlifetein.com
This led to the establishment of the Fmoc/tBu (tert-butyl) strategy, a truly orthogonal system where the Nα-amino group is protected by the base-labile Fmoc group, and the side chains of amino acids are protected by acid-labile groups like tert-butyl (tBu). peptide.comiris-biotech.de This orthogonality allows for the selective removal of one type of protecting group without affecting the others, providing greater flexibility and control during peptide synthesis. peptide.comnih.goviris-biotech.de
Amino acids with reactive side chains, such as the carboxylic acid groups of glutamic acid and aspartic acid, require protection to prevent side reactions during peptide bond formation. biosynth.comfiveable.menih.gov Unprotected acidic side chains can lead to the formation of branched peptides or other undesirable by-products, compromising the purity and yield of the target peptide. fiveable.meresearchgate.net Therefore, the use of appropriate side-chain protecting groups is essential for the successful synthesis of complex peptides. fiveable.mepeptide.com
Role of Fmoc-L-Glu(2-phenylisopropyloxy)-OH as a Specialized Building Block
Fmoc-L-Glu(2-phenylisopropyloxy)-OH , also known as Fmoc-Glu(O-2-PhiPr)-OH or Fmoc-Glu(OPp)-OH, is a specialized glutamic acid derivative where the side-chain carboxylic acid is protected by a 2-phenylisopropyl (2-PhiPr) ester. sigmaaldrich.comiris-biotech.deadvancedchemtech.com This particular protecting group offers a unique advantage in peptide synthesis.
The 2-phenylisopropyl group is highly acid-labile and can be selectively cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758), in the presence of more robust acid-labile groups like tert-butyl (tBu). sigmaaldrich.comiris-biotech.defishersci.com This quasi-orthogonality makes it an invaluable tool for the synthesis of complex peptides, including cyclic peptides and peptide libraries. sigmaaldrich.com For instance, the simultaneous deprotection of the side chains of Lys(Mtt) and Glu(O-2-PhiPr) can be achieved in a single step, which is particularly advantageous for creating side-chain to side-chain lactam bridges. sigmaaldrich.com
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl ester) |
| Synonyms | This compound, Fmoc-Glu(OPp)-OH, Fmoc-L-Glu(2-phenylisopropyloxy)-OH |
| CAS Number | 200616-39-3 |
| Molecular Formula | C29H29NO6 |
| Molecular Weight | 487.54 g/mol |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
| Key Feature | Selective deprotection of the side-chain with mild acid |
Table 1: Properties of Fmoc-L-Glu(2-phenylisopropyloxy)-OH. sigmaaldrich.comiris-biotech.deadvancedchemtech.comlabsolu.ca
Current Research Landscape and Academic Relevance
The unique properties of Fmoc-L-Glu(2-phenylisopropyloxy)-OH continue to make it a relevant and valuable tool in contemporary peptide research. Its application extends to the synthesis of peptide-based drugs, neuropeptides for neuroscience research, and bioconjugation to create targeted therapies and diagnostics. chemimpex.com The ability to selectively deprotect the glutamic acid side chain allows for specific modifications, such as the attachment of labels or the formation of cyclic structures, which are crucial for developing novel therapeutic peptides and understanding biological processes. peptide.comfishersci.combeilstein-journals.org
Recent studies have explored its use in the synthesis of peptide-oligonucleotide conjugates and in the generation of backbone pyroglutamyl imide moieties. fishersci.com Furthermore, the development of new supramolecular gels through the co-assembly of Fmoc-protected amino acids, including Fmoc-glutamic acid derivatives, highlights the ongoing innovation in the application of these building blocks. mdpi.com The synthesis of various glutamic acid derivatives remains an active area of research for developing specific analogues for metabotropic glutamate (B1630785) receptors. nih.govnih.govescholarship.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNRKQDJIWMHNG-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718516 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200616-39-3 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Aspects of the 2 Phenylisopropyloxy Opp Protecting Group
Orthogonality within Fmoc-based Protection Schemes
A key concept in complex chemical syntheses, such as peptide synthesis, is orthogonality. organic-chemistry.org This principle dictates that the protecting groups used for different functional groups can be removed under distinct conditions, without affecting the other protecting groups present in the molecule. organic-chemistry.orgspringernature.com The 2-phenylisopropyloxy (OPp) group, when used in conjunction with Fmoc and other common protecting groups, demonstrates a high degree of orthogonality, which is crucial for the stepwise assembly of peptides. nih.govtotal-synthesis.com
Differential Lability of the 2-Phenylisopropyloxy Ester to Mild Acidic Conditions
The 2-phenylisopropyloxy ester is notably sensitive to mild acidic conditions, a property that allows for its selective removal. Specifically, the OPp group can be cleaved using a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.de This lability is a significant advantage in solid-phase peptide synthesis (SPPS), as it enables the deprotection of the side-chain carboxyl group without affecting other more acid-stable protecting groups. iris-biotech.debachem.com For instance, Ocampo et al. successfully utilized this differential lability during the synthesis of a peptide-oligonucleotide conjugate, where the OPp group was removed with 3% trichloroacetic acid in DCM. bachem.com
Stability in the Presence of Base-Labile Fmoc and Acid-Labile tert-Butyl (tBu) Protecting Groups
The utility of the OPp group is further highlighted by its stability under conditions used to remove other common protecting groups. The Fmoc group, which protects the N-terminal amine, is labile to basic conditions, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govtotal-synthesis.com The OPp group is stable under these basic conditions, ensuring that the side-chain protection remains intact during the iterative deprotection of the N-terminus in Fmoc-based SPPS. beilstein-journals.org
Furthermore, the OPp group exhibits greater stability compared to the highly acid-labile tert-butyl (tBu) protecting group. While the tBu group is readily cleaved by moderate concentrations of TFA, the OPp group requires milder acidic conditions for its removal. bachem.compeptide.com This difference in lability allows for the selective deprotection of the OPp group in the presence of tBu-protected residues, providing a valuable tool for the synthesis of complex peptides with multiple protected side chains. organic-chemistry.orgnih.govtotal-synthesis.com The stability of the OPp-protected aspartic acid derivative against base-catalyzed aspartimide formation is also noteworthy, approaching the stability of the OtBu ester and surpassing that of other esters like OAll, OBzl, or ODmab. bachem.com
Mechanisms of 2-Phenylisopropyloxy Group Removal
The removal of the 2-phenylisopropyloxy protecting group is an acid-catalyzed process that proceeds through specific mechanistic pathways. Understanding these mechanisms is crucial for optimizing deprotection conditions and minimizing side reactions.
Acid-Catalyzed Cleavage Pathways
The acid-catalyzed cleavage of the 2-phenylisopropyloxy ester is a type of ester deprotection. acsgcipr.org The general mechanism involves the protonation of the ester oxygen, followed by cleavage of the carbon-oxygen bond to generate a stable carbocation. In the case of the 2-phenylisopropyloxy group, the resulting carbocation is a tertiary benzylic carbocation, which is highly stabilized by resonance and hyperconjugation. This inherent stability of the carbocation intermediate is a key factor in the lability of the OPp group under mild acidic conditions.
Factors Influencing Deprotection Kinetics
Several factors can influence the rate of deprotection of the 2-phenylisopropyloxy group. The concentration and strength of the acid used are primary determinants. As demonstrated, a low concentration of a strong acid like TFA is sufficient for cleavage. iris-biotech.de The nature of the solvent can also play a role, with polar aprotic solvents like dichloromethane being commonly employed. Additionally, the electronic properties of the alkoxy group can affect the rate of hydrolysis, with electron-donating groups generally increasing the rate of cleavage. beilstein-journals.org
Influence of the 2-Phenylisopropyloxy Moiety on Amino Acid Derivative Stability during Synthesis
For instance, in the context of aspartic acid, the analogous OPp protection has been shown to be far less prone to base-catalyzed aspartimide formation compared to other ester-based protecting groups. bachem.com This suggests that the steric bulk of the 2-phenylisopropyloxy group may play a role in preventing the intramolecular cyclization that leads to aspartimide formation. While this specific data pertains to aspartic acid, it is reasonable to infer that a similar stabilizing effect could be observed for glutamic acid derivatives, potentially reducing the risk of side reactions such as pyroglutamate (B8496135) formation. The stability of peptides during synthesis and subsequent applications is a critical consideration, and the choice of protecting group can have a significant impact. nih.gov
| Compound/Protecting Group | Property | Conditions | Reference |
| Fmoc-L-Glu(2-phenylisopropyloxy)-OH | Glutamic acid building block for side chain modification. | The 2-phenylisopropyl protecting group can be deprotected with 1% TFA in dichloromethane. | iris-biotech.de |
| 2-Phenylisopropyloxy (OPp) Group | Used for side chain protection of aspartic acid, less prone to base-catalyzed aspartimide formation. | Stability is close to that of the OtBu ester. | bachem.com |
| Fmoc Group | N-terminal amine protection. | Removed by basic conditions (e.g., piperidine in DMF). | nih.govtotal-synthesis.com |
| tert-Butyl (tBu) Group | Side chain protection. | Removed by moderate to strong acidic conditions (TFA). | bachem.compeptide.com |
Methodological Applications of Fmoc L Glu 2 Phenylisopropyloxy Oh in Solid Phase Peptide Synthesis Spps
Strategic Incorporation into Peptide Chains
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. The efficiency of this acylation step is highly dependent on the coupling reagent used. A variety of aminium and phosphonium (B103445) salt-based reagents are available for SPPS, each with different reactivity profiles. sigmaaldrich.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recognized as one of the most efficient coupling reagents, particularly for sterically hindered amino acids or difficult coupling steps. sigmaaldrich.commerckmillipore.com It forms highly reactive OAt esters, facilitated by the low pKa and anchimeric assistance of its HOAt leaving group. sigmaaldrich.commerckmillipore.com While specific kinetic data for Fmoc-L-Glu(2-phenylisopropyloxy)-OH is not extensively detailed, its structural similarity to other standard Fmoc-amino acids suggests that coupling with HATU would be highly efficient. nih.gov Generally, HATU is reserved for challenging couplings due to its higher cost.
Other common coupling reagents include:
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and its derivatives like HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for routine synthesis. sigmaaldrich.com HCTU is noted for being close in efficiency to HATU but more cost-effective.
PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are phosphonium-based reagents that are also excellent for difficult couplings, fragment condensation, and cyclization reactions. sigmaaldrich.comthermofisher.com
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation aminium reagent based on an Oxyma Pure leaving group, noted for its high reactivity. sigmaaldrich.com
The choice of reagent is often a balance between efficiency, cost, and the potential for side reactions. For the incorporation of Fmoc-L-Glu(2-phenylisopropyloxy)-OH in a standard, non-sterically hindered position, reagents like HCTU or even carbodiimides like DIC in the presence of an additive like Oxyma Pure would likely provide high coupling yields. iris-biotech.de
| Coupling Reagent | Leaving Group Additive | Relative Reactivity | Typical Application |
| HATU | HOAt | Very High | Difficult couplings, sterically hindered residues, rapid synthesis. sigmaaldrich.com |
| HCTU | 6-Cl-HOBt | High | Efficient routine and difficult couplings. sigmaaldrich.com |
| PyAOP | HOAt | Very High | Difficult couplings, fragment condensation, cyclization. sigmaaldrich.comthermofisher.com |
| HBTU | HOBt | High | Routine synthesis. sigmaaldrich.com |
| COMU | OxymaPure | Very High | General and difficult couplings. sigmaaldrich.com |
| DIC/Oxyma | OxymaPure | Good | Routine synthesis, reduced racemization. |
Polystyrene (PS)-based Resins: These are the most traditional supports. Wang resin is used for synthesizing C-terminal peptide acids, while Rink Amide resin is used for peptide amides. uci.edu2-Chlorotrityl chloride (2-CTC) resin is particularly useful as it allows for the cleavage of the final peptide under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups. almacgroup.com Loading of the first amino acid onto 2-CTC resin is a critical step, often performed using 1 to 2 equivalents of the Fmoc-amino acid with a hindered base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). researchgate.netpeptideweb.com
Polyethylene (B3416737) glycol (PEG)-based Resins: Resins like TentaGel and ChemMatrix are PEG-grafted polystyrene or pure PEG, respectively. Their amphiphilic nature allows for excellent swelling in a broad range of solvents, from non-polar (DCM) to polar (DMF, NMP), which can improve reaction kinetics and synthetic outcomes for difficult or long sequences. nih.gov
Resin swelling is a critical parameter for successful SPPS, as the reagents must be able to diffuse freely to the reactive sites within the resin beads. The extent of swelling depends on both the resin type and the solvent system used. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are standard solvents, with DMF generally providing superior swelling for most resins used in Fmoc-SPPS.
| Resin Type | Common Use | Key Characteristics | Compatible Solvents for Swelling |
| 2-Chlorotrityl Chloride (2-CTC) | Peptide Acids, Protected Fragments | Very acid-labile cleavage, suppresses diketopiperazine formation. almacgroup.comnih.gov | DCM, DMF. researchgate.netpeptideweb.com |
| Wang | Peptide Acids | Moderately acid-labile (requires strong TFA for cleavage). peptideweb.com | DCM, DMF. |
| Rink Amide | Peptide Amides | Cleavage with TFA yields a C-terminal amide. uci.edu | DMF. |
| ChemMatrix | Difficult/Long Peptides | Pure PEG matrix, excellent swelling in polar and non-polar solvents. nih.gov | DMF, DCM, NMP. |
| TentaGel | Difficult/Long Peptides | PEG-grafted polystyrene, good swelling properties. nih.gov | DMF, DCM. |
Optimizing the coupling reaction of Fmoc-L-Glu(2-phenylisopropyloxy)-OH ensures a high yield and purity of the target peptide, minimizing deletion sequences. Key parameters for optimization include:
Reagent Concentration: Using a molar excess of the activated amino acid and coupling reagent (typically 2 to 5 equivalents relative to the resin loading) is standard practice to drive the reaction to completion. researchgate.net
Reaction Time: While fast coupling times (minutes) can be achieved with highly active reagents like HATU, typical coupling times range from 30 minutes to several hours. Monitoring the reaction for completion with a qualitative test like the Kaiser test or the TNBS test for free amines is crucial. iris-biotech.de If the test is positive, a second coupling (double coupling) may be necessary. nih.gov
Solvent: The choice of solvent must ensure both good resin swelling and solubility of the reactants. uniurb.it DMF is the most common solvent for Fmoc-SPPS, but alternatives like N-methyl-2-pyrrolidone (NMP) can be beneficial for aggregating sequences.
Temperature: Most SPPS couplings are performed at room temperature. However, for particularly difficult couplings, microwave-assisted synthesis can be employed to increase the reaction rate, although this can also increase the risk of side reactions like racemization. nih.gov
The selection of the 2-phenylisopropyl protecting group itself is a critical optimization step, specifically when the synthesis of a cyclic peptide is the ultimate goal. nih.gov
Synthesis of Constrained and Cyclic Peptide Architectures
The primary application of Fmoc-L-Glu(2-phenylisopropyloxy)-OH is in the synthesis of peptides with constrained geometries, most notably those containing a side-chain to side-chain lactam bridge.
Lactam bridges are intramolecular amide bonds formed between the side chain of an acidic residue (like glutamic acid or aspartic acid) and a basic residue (like lysine (B10760008) or ornithine). These bridges are used to stabilize secondary structures such as α-helices and β-turns in peptides. nih.gov
Fmoc-L-Glu(2-phenylisopropyloxy)-OH is an ideal precursor for this strategy due to the lability of the 2-PhiPr protecting group. sigmaaldrich.com It can be used in combination with an Fmoc-protected lysine whose side-chain amine is protected by an orthogonal group, such as the 4-methyltrityl (Mtt) group. The Mtt group is also highly acid-sensitive and can be removed with the same dilute acid conditions used for the 2-PhiPr group. sigmaaldrich.com This allows for the simultaneous deprotection of both the glutamic acid and lysine side chains in a single, selective step on the resin. sigmaaldrich.com
On-resin cyclization is generally preferred over solution-phase cyclization because the high-dilution conditions created by the resin support favor intramolecular reactions over intermolecular polymerization. The strategy using Fmoc-L-Glu(O-2-PhiPr)-OH typically follows these steps:
Linear Peptide Assembly: The linear peptide sequence is synthesized on a suitable solid support using standard Fmoc-SPPS. Fmoc-L-Glu(O-2-PhiPr)-OH and Fmoc-L-Lys(Mtt)-OH are incorporated at the desired positions (e.g., i and i+4 for helix stabilization). nih.gov
Orthogonal Deprotection: Once the linear sequence is complete, the resin-bound peptide is treated with a solution of 1% trifluoroacetic acid (TFA) in DCM. sigmaaldrich.comiris-biotech.denih.gov This mild condition cleaves the 2-PhiPr and Mtt groups, exposing the side-chain carboxylic acid of glutamic acid and the side-chain amine of lysine. Other acid-labile groups like tBu (on serine, threonine, tyrosine, etc.) and the Pbf group (on arginine) remain intact. sigmaaldrich.com
On-Resin Lactamization: The newly exposed amine and carboxylic acid are then coupled directly on the resin to form the lactam bridge. This intramolecular acylation is mediated by a standard coupling reagent, such as PyAOP or HATU, in the presence of a non-nucleophilic base like DIPEA in DMF. nih.govnih.gov
Final Cleavage and Deprotection: After the cyclization is complete, the N-terminal Fmoc group is removed, and the cyclic peptide is cleaved from the resin with a strong acid cocktail (e.g., 95% TFA with scavengers like water and triisopropylsilane), which also removes all remaining side-chain protecting groups. nih.gov
This specific on-resin strategy, enabled by the unique properties of the 2-phenylisopropyl ester, provides an efficient and high-yielding pathway to structurally defined cyclic peptides. sigmaaldrich.comnih.gov
Preparation of Branched and Multi-Antennary Peptides
Fmoc-L-Glu(2-phenylisopropyloxy)-OH serves as a critical building block for the synthesis of branched and multi-antennary peptides. The selective deprotection of the O-2-PhiPr group on the solid support exposes a free carboxylic acid on the glutamic acid side chain. This newly available functional group provides a strategic point for the elongation of a new peptide chain, creating a branched structure.
This methodology allows for the precise construction of peptides with multiple chains emanating from a single point. For instance, a common strategy involves incorporating Fmoc-L-Glu(2-phenylisopropyloxy)-OH into the primary peptide sequence. Following the completion of the main chain, the resin-bound peptide is treated with 1% TFA in DCM to remove the O-2-PhiPr group. The subsequent coupling of another amino acid or a pre-synthesized peptide fragment to the now-free side-chain carboxyl group initiates the growth of the secondary chain. This process can be repeated to generate multi-antennary structures, which are of significant interest in fields such as immunology for the development of synthetic vaccines and in materials science for the creation of novel biomaterials.
A key advantage of using Fmoc-L-Glu(O-2-PhiPr)-OH in this context is the ability to perform on-resin cyclization. For the synthesis of side-chain to side-chain lactam-bridged peptides, the combination with a lysine residue protected with a 4-methyltrityl (Mtt) group is particularly effective. Both the O-2-PhiPr and Mtt groups can be removed simultaneously in a single deprotection step, facilitating the formation of a cyclic peptide on the resin. sigmaaldrich.com
Use in Fragment Condensation Strategies for Complex Peptide Assembly
In the synthesis of large and complex peptides, a convergent approach known as fragment condensation is often preferred over a linear, stepwise synthesis. This strategy involves the synthesis of several smaller peptide fragments, which are then coupled together to form the final, full-length peptide. Fmoc-L-Glu(2-phenylisopropyloxy)-OH plays a crucial role in facilitating such strategies.
The selective deprotection of the O-2-PhiPr group allows for the on-resin attachment of a protected peptide fragment to the side chain of a glutamic acid residue within another peptide fragment. This approach offers several advantages, including the improved solubility of the smaller protected fragments and the ability to purify intermediates, which can lead to a higher purity of the final product. The mild conditions required for O-2-PhiPr cleavage are compatible with the protecting groups commonly used for the peptide fragments, preventing their premature removal. While the assembly of large peptides can be challenging due to potential insolubility of protected fragments and racemization at the C-terminal residue of the activated fragment, careful selection of coupling reagents and a C-terminal glycine (B1666218) can mitigate these issues. peptide.com
Integration into Automated SPPS Protocols
The compatibility of Fmoc-L-Glu(2-phenylisopropyloxy)-OH with standard Fmoc/t-Bu chemistry makes it readily amenable to integration into automated SPPS protocols. nih.gov Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, coupling, and capping required for peptide chain elongation. nih.govuci.edu The use of Fmoc-L-Glu(2-phenylisopropyloxy)-OH does not necessitate significant alterations to the standard automated synthesis workflow.
The selective deprotection step, which is unique to this amino acid derivative, can be programmed as a separate, manual step or, in more advanced automated systems, incorporated as a specific protocol. For instance, after the incorporation of Fmoc-L-Glu(2-phenylisopropyloxy)-OH and the completion of the linear sequence, the synthesis can be paused to allow for the manual treatment of the resin with 1% TFA in DCM. Following this selective deprotection, the automated synthesis can be resumed for the subsequent fragment condensation or branching. The use of automated synthesizers in conjunction with Fmoc-L-Glu(2-phenylisopropyloxy)-OH can significantly expedite the production of complex peptides. nih.gov
Advanced Research Applications and Derivatization Strategies
Utility in Peptide-Based Drug Discovery and Development
Fmoc-L-Glu(2-phenylisopropyloxy)-OH is a valuable reagent in the solid-phase peptide synthesis (SPPS) of complex and modified peptides intended for therapeutic research. sigmaaldrich.commedchemexpress.com Its quasi-orthogonal protecting group strategy allows for selective manipulations that are crucial in modern drug design. sigmaaldrich.com The 2-phenylisopropyl ester is stable to the standard basic conditions used for Fmoc group removal but can be selectively cleaved under mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which preserves other acid-labile protecting groups like tert-butyl (tBu). sigmaaldrich.combachem.com
A primary application of this compound is in the design and synthesis of structurally constrained and bioactive peptide analogs, particularly cyclic peptides. sigmaaldrich.com Cyclization is a key strategy to improve peptide stability, receptor selectivity, and bioavailability. Fmoc-L-Glu(2-phenylisopropyloxy)-OH is instrumental in creating side-chain-to-side-chain lactam bridges on-resin. sigmaaldrich.com
A common strategy involves incorporating both Fmoc-L-Glu(O-2-PhiPr)-OH and an orthogonally protected lysine (B10760008) residue, such as Fmoc-L-Lys(Mtt)-OH, into the peptide sequence. The Mtt group can be removed selectively, followed by the deprotection of the 2-phenylisopropyl ester on the glutamic acid residue. This allows for the formation of a stable amide (lactam) bond between the side chains of lysine and glutamic acid while the peptide is still attached to the solid support. This method is advantageous for producing conformationally defined cyclic peptides for structure-activity relationship (SAR) studies. sigmaaldrich.com
Table 1: Research Applications in Bioactive Peptide Design
| Application Area | Strategy | Key Advantage of Fmoc-L-Glu(O-2-PhiPr)-OH |
| Cyclic Peptides | On-resin side-chain to side-chain lactam bridge formation. sigmaaldrich.com | Selective deprotection of the 2-PhiPr ester with mild acid allows for intramolecular cyclization without cleaving the peptide from the resin or removing other acid-sensitive groups. sigmaaldrich.com |
| Peptide Libraries | Used as a building block in Fmoc-SPPS for library synthesis. sigmaaldrich.com | The orthogonal nature of the protecting group facilitates the creation of diverse peptide structures for high-throughput screening. sigmaaldrich.com |
| Modified Peptides | Generation of backbone pyroglutamyl imide moieties from a C-terminal glutamic acid residue. bachem.com | Enables selective on-resin modification at the C-terminus for specific structural and functional outcomes. bachem.com |
Lipophilicity is a critical physicochemical property in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For peptides, especially those in the "beyond Rule of 5" (bRo5) chemical space, optimizing lipophilicity is essential for enhancing membrane permeability and oral bioavailability. iris-biotech.detum.de
The incorporation of the 2-phenylisopropyl ester group from Fmoc-L-Glu(2-phenylisopropyloxy)-OH directly increases the lipophilicity of the resulting peptide due to the bulky, aromatic nature of the protecting group itself. While often removed to facilitate cyclization or other modifications, its presence during intermediate synthetic steps can aid in the solubility of the growing peptide chain in organic solvents used in SPPS.
Research in peptide drug design heavily relies on balancing lipophilicity to achieve cell permeability without compromising aqueous solubility. iris-biotech.de Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are frequently used to obtain reliable measurements of peptide lipophilicity, which can then be correlated with permeability data. The use of building blocks like Fmoc-L-Glu(2-phenylisopropyloxy)-OH allows medicinal chemists to systematically modify peptide scaffolds and study how these changes in lipophilicity affect their biological performance, such as passive cell permeability.
Bioconjugation Methodologies Employing Fmoc-L-Glu(2-phenylisopropyloxy)-OH
Bioconjugation involves the covalent attachment of molecules to biomolecules like peptides, proteins, or nucleic acids to create novel research tools or therapeutics. medchemexpress.com The selective deprotection of the 2-phenylisopropyl ester on the glutamic acid side chain provides a reactive carboxyl group that can be used for site-specific conjugation.
The ability to unmask a single carboxyl group at a specific position within a peptide sequence is a powerful tool for site-specific labeling. After selective removal of the 2-phenylisopropyl group on-resin, the newly exposed carboxylic acid can be coupled with an amine-containing label, such as a fluorescent dye, a biotin (B1667282) tag, or other reporter molecules. This ensures that the label is attached only at the intended glutamic acid residue, preserving the functionality of other parts of the peptide.
A significant application of this methodology is in the creation of complex biomolecular conjugates. Research by Ocampo et al. demonstrated the use of Fmoc-L-Glu(O-2-PhiPr)-OH in the synthesis of a peptide-oligonucleotide conjugate. bachem.com In this work, the 2-phenylisopropyl group was used to protect the glutamic acid side chain during the assembly of the peptide portion. The protecting group was then cleaved using 3% trichloroacetic acid in DCM, allowing the exposed carboxyl group to be ligated to a modified oligonucleotide. bachem.com Such conjugates are invaluable research tools for studying protein-DNA interactions, as drug delivery systems, or as diagnostic probes.
Applications in Protein Engineering and Modification Research
While direct chemical modification of large, folded proteins using this compound is not a primary application, its role in protein engineering and modification research lies in its use as a specialized building block during the chemical synthesis of peptides or small protein domains. Chemical protein synthesis allows for the introduction of modifications at any desired position, an approach that is difficult to achieve with recombinant expression systems.
By incorporating Fmoc-L-Glu(2-phenylisopropyloxy)-OH into a synthetic protein or peptide sequence, researchers can introduce a latent reactive handle. For example, a synthetic peptide designed to inhibit a specific protein-protein interaction could be created with a glutamic acid residue protected by the 2-phenylisopropyl ester. Post-synthesis, this group could be removed to allow for the attachment of a payload, such as a cytotoxic agent, or a polymer like polyethylene (B3416737) glycol (PEG) to improve the construct's pharmacokinetic properties. In one study, the derivative was used in the synthesis of a tool to investigate the protein tyrosine phosphatase PTP1B. This demonstrates its utility in creating highly specific chemical probes for fundamental protein research.
Table 2: Summary of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| Fmoc-L-Glu(2-phenylisopropyloxy)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester |
| Fmoc-L-Glu(OPp)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester |
| Fmoc-L-Glu(O-2-PhiPr)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester |
| Fmoc-L-Lys(Mtt)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(4-methyltrityl)-L-lysine |
| TFA | Trifluoroacetic acid |
| DCM | Dichloromethane |
| tBu | tert-Butyl |
| PEG | Polyethylene glycol |
| PTP1B | Protein Tyrosine Phosphatase 1B |
Studies on Protein Stability and Function Improvement
A primary challenge in the development of peptide-based therapeutics and research tools is their often-limited stability in biological systems. Peptides can be susceptible to degradation by proteases and may lack a stable, defined three-dimensional structure in solution, which is crucial for biological activity. Fmoc-L-Glu(2-phenylisopropyloxy)-OH is instrumental in addressing these challenges, primarily through its use in the synthesis of lactam-bridged peptides.
The 2-phenylisopropyl ester protecting group is exceptionally well-suited for creating conformationally constrained peptides. sigmaaldrich.com It is a quasi-orthogonally protected derivative, meaning the O-2-PhiPr group can be selectively removed under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) while other common protecting groups, such as tert-butyl (tBu), remain intact. sigmaaldrich.comiris-biotech.de This feature is particularly advantageous for the on-resin synthesis of side-chain to side-chain lactam bridges.
The process typically involves incorporating both Fmoc-L-Glu(2-phenylisopropyloxy)-OH and an Fmoc-protected lysine derivative with an orthogonal side-chain protecting group (e.g., Mtt) into the peptide sequence. sigmaaldrich.com Once the linear peptide is assembled, the side-chain protecting groups of both glutamic acid and lysine can be removed selectively, allowing for the formation of a covalent amide bond (a lactam bridge) between the two side chains.
This intramolecular cyclization introduces a significant conformational constraint, which can stabilize secondary structures like α-helices and β-turns. chemimpex.com The stabilization of these structural motifs is critical for several reasons:
Enhanced Biological Activity: By locking the peptide into its bioactive conformation, the affinity and specificity for its target receptor can be significantly increased.
Increased Proteolytic Resistance: A more rigid, cyclic structure is often less susceptible to cleavage by proteases compared to a flexible, linear peptide.
Improved Pharmacokinetic Properties: Enhanced stability can lead to a longer half-life in circulation, a key attribute for therapeutic peptides.
The research in this area demonstrates a clear link between the structural constraints introduced via lactam bridging and the functional improvement of the resulting peptides. This strategy is widely applied in studies of protein folding, peptide-receptor interactions, and the development of more potent and stable peptide therapeutics. chemimpex.com
Interactive Table 1: Research Findings on Protein Stability and Function Improvement
| Research Focus | Strategy Enabled by Fmoc-L-Glu(O-2-PhiPr)-OH | Outcome | Reference |
|---|---|---|---|
| Stabilization of α-Helices | Synthesis of (i, i+4) and (i, i+7) side-chain lactam bridges in peptide sequences. | Introduction of conformational constraints that promote and stabilize helical structures, preventing degradation. | chemimpex.com |
| Stabilization of β-Turns | Creation of (i, i+3) lactam bridges to induce and stabilize turn motifs in peptides. | Enhanced structural definition crucial for receptor recognition and biological function. | chemimpex.com |
| On-Resin Cyclization | Selective deprotection of the 2-PhiPr ester and a corresponding amine protecting group (e.g., Lys(Mtt)). | Efficient formation of side-chain to side-chain lactam-bridged peptides directly on the solid support. | sigmaaldrich.com |
| Development of Potent Peptide Therapeutics | Use of lactam bridging to create conformationally locked peptide analogs. | Improved stability, receptor affinity, and functional potency of therapeutic peptide candidates. | chemimpex.comlabsolu.ca |
Neuroscience Research: Synthesis of Neuropeptides and Receptor Interaction Studies
In neuroscience, understanding the precise interactions between neuropeptides and their G protein-coupled receptors (GPCRs) is crucial for deciphering complex signaling pathways and developing targeted therapies for neurological disorders. chemimpex.comresearchgate.net Neuropeptides often exhibit considerable conformational flexibility, and their specific three-dimensional structure upon binding to a receptor determines the signaling outcome. nih.gov
Fmoc-L-Glu(2-phenylisopropyloxy)-OH is a valuable reagent in this field for the synthesis of conformationally constrained neuropeptide analogs. chemimpex.com By introducing lactam bridges, researchers can systematically explore the conformational requirements for receptor binding and activation. This strategy allows for the stabilization of specific secondary structures, mimicking the bound state of the native peptide and helping to elucidate the bioactive conformation. nih.gov
For example, studies on the Neuropeptide Y (NPY) receptor family have shown that the peptide adopts distinct binding poses when interacting with different receptor subtypes (Y1, Y2, Y4). nih.gov The N-terminus of NPY, for instance, is critical for its interaction with the Y1 receptor but less so for the Y2 and Y4 receptors. nih.gov Synthesizing a library of NPY analogs with constrained conformations—a task facilitated by reagents like Fmoc-L-Glu(2-phenylisopropyloxy)-OH—allows for the mapping of these specific interactions. Such studies can reveal key residues and structural motifs responsible for receptor selectivity and activation, providing a blueprint for the design of highly selective agonists or antagonists.
The use of this glutamic acid derivative enables the synthesis of neuropeptide probes that can answer fundamental questions in neuroscience:
What is the precise conformation a neuropeptide adopts when it activates its receptor?
How does this conformation differ between receptor subtypes?
Can we design a peptide analog with a stabilized conformation to achieve greater potency or selectivity for a specific neurological target?
By facilitating the synthesis of these sophisticated chemical tools, Fmoc-L-Glu(2-phenylisopropyloxy)-OH contributes directly to advancing our understanding of neurotransmission and discovering potential treatments for a range of neurological and psychiatric conditions. chemimpex.com
Interactive Table 2: Application in Neuropeptide Synthesis and Receptor Interaction Studies
| Neuropeptide System (Example) | Synthetic Strategy | Research Question | Typical Finding | Reference |
|---|---|---|---|---|
| Neuropeptide Y (NPY) Family | Synthesis of lactam-bridged NPY analogs to constrain the peptide backbone. | To determine the bioactive conformation of NPY at different Y receptor subtypes (Y1, Y2, Y4, Y5). | The C-terminus is crucial for all receptor binding, while the N-terminus contributes differently to subtype-specific recognition. | nih.gov |
| Neuropeptide FF (NPFF) Family | Creation of conformationally restricted NPFF analogs. | To probe the binding pocket of NPFF1 and NPFF2 receptors and identify features that govern ligand affinity. | Identification of key pharmacophores and structural motifs required for potent receptor activation and pain modulation. | researchgate.net |
| General Neuropeptide Analogs | Introduction of side-chain to side-chain cyclization via Glu-Lys lactam bridge. | To improve metabolic stability and receptor selectivity for in vivo studies. | Cyclized analogs show increased resistance to proteolysis and may exhibit enhanced or more selective binding to their target receptors. | chemimpex.comlabsolu.ca |
Comparative Analysis of Glutamic Acid Protecting Groups in Fmoc Spps
Fmoc-L-Glu(2-phenylisopropyloxy)-OH versus Fmoc-L-Glu(OtBu)-OH
The choice between different ester-based side-chain protecting groups for glutamic acid significantly influences the synthetic strategy, particularly when on-resin side-chain modifications are desired. The most common protecting group, the tert-butyl (OtBu) ester, is contrasted here with the more specialized 2-phenylisopropyloxy (OPP or O-2-PhiPr) ester. iris-biotech.depeptide.com
The fundamental difference between the OtBu and OPP protecting groups lies in their acid lability, which dictates their deprotection conditions and, consequently, their orthogonality within an Fmoc-SPPS framework.
Fmoc-L-Glu(OtBu)-OH : The tert-butyl ester is a workhorse of Fmoc-SPPS, valued for its stability under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF). iris-biotech.dealtabioscience.com It is classified as a "permanent" protecting group that is typically removed only during the final step of the synthesis, which involves cleaving the completed peptide from the solid support. iris-biotech.de This cleavage is accomplished using strong acids, most commonly a cocktail containing 95% trifluoroacetic acid (TFA). iris-biotech.depeptide.com
Fmoc-L-Glu(2-phenylisopropyloxy)-OH : The 2-phenylisopropyloxy ester, by contrast, is a hyper-acid-sensitive protecting group. It is designed for selective removal under exceptionally mild acidic conditions that leave the more robust OtBu and other standard acid-labile groups intact. The OPP group can be quantitatively cleaved on-resin using a solution of just 1% TFA in dichloromethane (B109758) (DCM). iris-biotech.deiris-biotech.de
This significant difference in deprotection chemistry establishes a clear orthogonal relationship. One can selectively cleave the OPP group from a glutamic acid side chain without affecting an OtBu group on another amino acid in the same peptide sequence. iris-biotech.de This differential selectivity is the key to enabling specific, targeted chemical modifications on the peptide while it remains anchored to the solid support.
| Protecting Group Derivative | Typical Deprotection Conditions | Classification | Orthogonal To |
|---|---|---|---|
| Fmoc-L-Glu(OtBu)-OH | 95% Trifluoroacetic Acid (TFA) | Standard Acid-Labile | Fmoc, Allyl (OAll) |
| Fmoc-L-Glu(2-phenylisopropyloxy)-OH | 1% Trifluoroacetic Acid (TFA) in DCM | Hyper-Acid-Sensitive | Fmoc, OtBu, Allyl (OAll) |
The orthogonality of the OPP group opens up advanced synthetic pathways that are not readily accessible using the standard OtBu group alone. By selectively deprotecting the glutamic acid side chain, a free carboxyl group can be exposed on the resin-bound peptide. iris-biotech.de This allows for a variety of subsequent chemical transformations, including:
On-resin Lactamization : The exposed side-chain carboxyl group can be coupled with a side-chain amine (e.g., from a lysine (B10760008) or ornithine residue) to form a cyclic, side-chain-to-side-chain lactam-bridged peptide. This is a common strategy for constraining peptide conformation and mimicking or stabilizing secondary structures like α-helices. iris-biotech.de
Labeling and Conjugation : The deprotected glutamic acid side chain can be functionalized with reporter molecules such as fluorescent dyes, biotin (B1667282), or other biochemical probes.
Peptidomimetic Synthesis : It allows for the attachment of non-peptidic moieties to create complex hybrid structures with potentially novel pharmacological properties. nih.gov
Using Fmoc-L-Glu(OtBu)-OH precludes these on-resin modifications because the conditions required for its removal would simultaneously cleave the peptide from the resin and deprotect all other acid-sensitive groups. iris-biotech.de Therefore, Fmoc-L-Glu(2-phenylisopropyloxy)-OH is the superior choice for synthetic plans that require the specific and selective manipulation of a glutamic acid side chain. iris-biotech.de
Comparison with Allyl Ester Protection (OAll) for Glutamic Acid
Another important class of protecting groups used for achieving orthogonality is based on the allyl moiety. The allyl ester (OAll) provides an alternative strategy for glutamic acid side-chain protection.
Deprotection Mechanism : Unlike the acid-labile OtBu and OPP groups, the allyl ester is cleaved under completely different, metal-catalyzed conditions. rsc.orgnih.gov The deprotection is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). rsc.orggoogle.com
Orthogonality : This unique cleavage mechanism makes the OAll group orthogonal to both base-labile (Fmoc) and acid-labile (OtBu, Trt, Boc) protecting groups. google.com This allows for a three-dimensional orthogonal scheme where the Fmoc group can be removed with base, an OAll group with a palladium catalyst, and an OtBu group with strong acid, all in a selective and predetermined order.
| Protecting Group | Cleavage Reagents | Key Advantages | Potential Considerations |
|---|---|---|---|
| 2-Phenylisopropyloxy (OPP) | 1% TFA in DCM | Extremely mild acidic cleavage; Orthogonal to OtBu. iris-biotech.de | Requires careful handling due to high acid sensitivity. |
| tert-Butyl (OtBu) | ~95% TFA | Very stable; Standard for routine synthesis. iris-biotech.de | Not suitable for selective on-resin side-chain deprotection. peptide.com |
| Allyl (OAll) | Pd(0) catalyst + scavenger | Fully orthogonal to acid/base labile groups. google.com | Potential for catalyst side reactions with certain amino acids (e.g., Cys, Met). |
Advantages and Limitations of the 2-Phenylisopropyloxy Group in Specific Synthetic Contexts
The 2-phenylisopropyloxy protecting group, while highly effective, comes with a specific set of advantages and limitations that define its ideal applications.
Advantages:
High Orthogonality : Its primary advantage is the ability to be selectively removed with very dilute acid, providing excellent orthogonality with standard tBu-based protecting groups. iris-biotech.de This is crucial for the synthesis of complex peptides requiring site-specific modifications. iris-biotech.denih.gov
Enhanced Stability to Basicity : The OPP group demonstrates remarkable stability, rivaling that of the OtBu group. iris-biotech.de It shows a lower tendency to facilitate base-catalyzed side reactions, such as aspartimide formation, when compared to other specialized protecting groups like OAll or ODmab esters. iris-biotech.de
Suppression of Diketopiperazine Formation : It has been shown to be proficient in preventing the formation of diketopiperazine during the Fmoc deprotection of dipeptides, which helps maintain the integrity of the growing peptide chain. iris-biotech.de
Limitations:
Hyper-Acid-Sensitivity : The extreme sensitivity to acid can be a limitation. Inadvertent exposure to even trace acidic conditions during synthesis or handling could lead to premature deprotection.
Steric Hindrance : While not a primary issue, the bulky nature of the 2-phenylisopropyl group could potentially have minor steric effects during coupling reactions, although this is not widely reported as a significant problem.
Cost and Availability : As a specialized amino acid derivative, Fmoc-L-Glu(2-phenylisopropyloxy)-OH is generally more expensive and less commonly stocked than the standard Fmoc-L-Glu(OtBu)-OH. iris-biotech.delabsolu.capeptide.comiris-biotech.de
Challenges, Side Reactions, and Optimization Strategies in Fmoc L Glu 2 Phenylisopropyloxy Oh Synthesis
The synthesis of peptides containing Fmoc-L-Glu(2-phenylisopropyloxy)-OH, while advantageous due to the specific properties of the 2-phenylisopropyl (Opp) protecting group, is not without its challenges. Successful synthesis requires a keen awareness of potential side reactions during coupling and deprotection, strategies to navigate notoriously "difficult sequences," and carefully optimized protocols for the final cleavage and deprotection steps.
Analytical Methodologies for Research on Fmoc L Glu 2 Phenylisopropyloxy Oh and Its Derivatives
Spectroscopic Characterization Techniques for Monitoring Protective Group Integrity
Spectroscopic methods are indispensable for confirming the chemical structure and ensuring the integrity of the fluorenylmethoxycarbonyl (Fmoc) and 2-phenylisopropyl protecting groups of Fmoc-L-Glu(2-phenylisopropyloxy)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural elucidation of Fmoc-protected amino acids. acs.org In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons of the Fmoc group and the phenyl ring of the 2-phenylisopropyl group, as well as the protons of the glutamic acid backbone, confirm the presence and integrity of these groups. rsc.org For instance, the aromatic protons of the Fmoc group typically appear as a series of multiplets in the range of δ 7.3-7.8 ppm. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups within the molecule. The presence of the urethane (B1682113) C=O stretch from the Fmoc group (around 1697 cm⁻¹) and the ester C=O stretch from the 2-phenylisopropyloxy group are key indicators of the intact protected amino acid. rsc.org The N-H stretching vibration of the Fmoc-protected amine is also a significant feature. rsc.org
UV-Visible Spectroscopy : The fluorenyl group of the Fmoc protecting group has a strong chromophore, which is useful for its detection. The elution of Fmoc-protected amino acids from a chromatography column can be monitored by UV absorbance, typically at 254 nm. rsc.org
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is particularly useful for studying the stereochemistry and conformation of chiral molecules like Fmoc-L-Glu(2-phenylisopropyloxy)-OH and the peptides it forms. nih.gov Negative peaks in the CD spectrum can indicate the formation of ordered three-dimensional structures. nih.gov
Fluorescence Spectroscopy : The fluorenyl group is fluorescent, with a characteristic emission spectrum. This property can be exploited for sensitive detection and quantification. nih.gov The excitation wavelength is typically around 285 nm, with emission spectra recorded in the range of 290–550 nm. nih.gov
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of Fmoc-L-Glu(2-phenylisopropyloxy)-OH and for monitoring the progress of peptide synthesis reactions.
High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used method for purity assessment. acs.org A reversed-phase column is typically employed, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive like trifluoroacetic acid (TFA). rsc.org The purity is determined by integrating the peak area of the main compound and any impurities. Chiral HPLC can also be used to determine the enantiomeric purity of the N-Fmoc amino acids. rsc.org
Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of chemical reactions, such as the coupling of the amino acid onto a solid support or the deprotection of the Fmoc group. rsc.org By comparing the retention factor (Rf) of the starting material and the product, a chemist can quickly assess the status of the reaction.
| Technique | Typical Application | Key Parameters |
| Reversed-Phase HPLC | Purity analysis of Fmoc-L-Glu(2-phenylisopropyloxy)-OH and peptide products. | Mobile phase composition, flow rate, detection wavelength (e.g., 254 nm). rsc.org |
| Chiral HPLC | Determination of enantiomeric purity. | Chiral stationary phase (e.g., Chiralpak-IA), mobile phase composition. rsc.org |
| Thin-Layer Chromatography (TLC) | Reaction monitoring. | Eluent system, visualization method (e.g., UV light). rsc.org |
Mass Spectrometric Approaches for Confirming Successful Incorporation and Deprotection
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of Fmoc-L-Glu(2-phenylisopropyloxy)-OH and for verifying the successful incorporation of the amino acid into a peptide chain, as well as the subsequent removal of the protecting groups.
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like protected amino acids and peptides. It allows for the accurate determination of the molecular weight of the compound.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) : MALDI-MS is another soft ionization technique that is particularly useful for the analysis of large biomolecules like peptides and proteins.
Tandem Mass Spectrometry (MS/MS) : MS/MS techniques, such as collision-induced dissociation (CID), are used to fragment the parent ion and obtain structural information. nih.gov This is invaluable for confirming the amino acid sequence of a peptide and for identifying the sites of post-translational modifications. The fragmentation patterns of glutamyl dipeptides can reveal their linkage modes. nih.gov
| Technique | Application | Information Obtained |
| ESI-MS | Molecular weight determination of the protected amino acid and peptides. | Accurate mass of the intact molecule. |
| MALDI-MS | Analysis of larger peptides and proteins. | Molecular weight of high molecular weight species. |
| MS/MS (e.g., CID) | Peptide sequencing and structural confirmation. nih.gov | Fragmentation pattern revealing the amino acid sequence. nih.gov |
Advanced Techniques for Structural Elucidation of Peptide Products
For a comprehensive structural analysis of complex peptides containing Fmoc-L-Glu(2-phenylisopropyloxy)-OH derivatives, a combination of advanced analytical methods is often employed.
Multidimensional NMR Spectroscopy : Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the three-dimensional structure of peptides in solution. acs.org These methods provide information about the connectivity of atoms and the spatial proximity of protons, respectively.
X-ray Crystallography : When a peptide can be crystallized, X-ray crystallography provides the most detailed and accurate three-dimensional structural information. nih.gov However, peptide crystallization can be a significant challenge. nih.gov
Computational Modeling : In conjunction with experimental data, computational methods like ab initio and Density Functional Theory (DFT) calculations can be used to predict and refine the three-dimensional structures of peptides and to assign vibrational bands in their IR spectra. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to Fmoc-L-Glu(2-phenylisopropyloxy)-OH
The current synthesis of Fmoc-L-Glu(2-phenylisopropyloxy)-OH typically involves multiple steps, including the protection of the L-glutamic acid side-chain carboxyl group followed by the introduction of the N-terminal Fmoc group. While effective, these routes can be time-consuming and require extensive purification. Future research is anticipated to focus on developing more efficient and economical synthetic strategies.
Key areas of development include:
Solid-Phase Synthesis: Inspired by methods used for other amino acid derivatives, solid-phase synthesis presents a promising avenue. nih.gov A strategy could involve anchoring L-glutamic acid to a resin, followed by the sequential introduction of the 2-phenylisopropyloxy and Fmoc groups. This approach could streamline the process, minimize intermediate purification steps, and facilitate automation.
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign chemical processes. iris-biotech.de Future synthetic routes may explore the use of greener solvents, catalysts, and reagents to reduce the environmental impact of producing Fmoc-L-Glu(2-phenylisopropyloxy)-OH.
One-Pot Syntheses: The development of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, would significantly improve efficiency. This would require careful selection of reagents and reaction conditions to ensure high yields and purity without the need for isolating intermediates.
Integration into High-Throughput and Combinatorial Library Synthesis
Fmoc-L-Glu(2-phenylisopropyloxy)-OH is already recognized as a valuable tool for the synthesis of peptide libraries and for solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its utility stems from the quasi-orthogonal nature of the 2-phenylisopropyloxy (O-2-PhiPr) protecting group. This group is labile to mildly acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which allows for its selective removal without cleaving other common acid-labile protecting groups like tert-butyl (tBu). iris-biotech.desigmaaldrich.comfishersci.com
This unique property is particularly advantageous for:
Cyclic Peptide Libraries: The selective deprotection of the O-2-PhiPr group on the solid support enables the on-resin formation of side-chain to side-chain lactam bridges. sigmaaldrich.com The combination with an orthogonal lysine (B10760008) protecting group, such as Mtt, allows for simultaneous deprotection and efficient cyclization, facilitating the high-throughput synthesis of diverse cyclic peptide libraries. sigmaaldrich.com
Peptide-Oligonucleotide Conjugates: The mild cleavage conditions required for the O-2-PhiPr group have been successfully applied in the synthesis of complex biomolecules like peptide-oligonucleotide conjugates. fishersci.combachem.com
Future research will likely focus on optimizing reaction conditions for high-throughput platforms and integrating this building block into automated synthesis workflows to accelerate the discovery of new peptide-based therapeutics.
Exploration of Stereochemical Control in Reactions Involving the Phenylisopropyloxy Moiety
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. The L-configuration of Fmoc-L-Glu(2-phenylisopropyloxy)-OH is crucial for the biological activity of the resulting peptides. While the 2-phenylisopropyloxy group is primarily a protecting group, its bulky nature and specific conformation could potentially influence the stereochemical outcome of reactions at adjacent positions.
Future research in this area could explore:
Diastereoselective Reactions: Investigations into whether the chiral center of the L-glutamic acid can influence reactions on the protecting group itself or on adjacent amino acid residues.
Conformational Analysis: Studying the three-dimensional structure of peptides containing this modified residue to understand how the 2-phenylisopropyloxy group affects the local peptide conformation.
Reagent-Controlled Stereochemistry: The principles of reagent-controlled stereochemistry, where a chiral reagent dictates the stereochemical outcome of a reaction, could be applied. youtube.com This could involve designing reactions where the 2-phenylisopropyloxy group plays an active role in directing the stereochemistry of a transformation on the peptide.
A deeper understanding of these stereochemical aspects will allow for more precise control over the synthesis of complex, stereochemically defined peptides.
Theoretical and Computational Studies on Protecting Group Behavior
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. While currently limited for Fmoc-L-Glu(2-phenylisopropyloxy)-OH, theoretical and computational studies represent a significant future research direction.
Such studies could provide valuable insights into:
Cleavage Mechanisms: Simulating the reaction pathway for the acid-catalyzed cleavage of the 2-phenylisopropyloxy group. This would help to refine the deprotection conditions and potentially design new, more efficient cleavage cocktails.
Stability and Reactivity: Calculating the stability of the protecting group under various synthetic conditions to predict potential side reactions or premature deprotection.
Design of Novel Protecting Groups: Using the insights gained from studying the 2-phenylisopropyloxy group to design new protecting groups with tailored lability, orthogonality, and other desirable properties.
These computational approaches will complement experimental work and accelerate the development of more sophisticated protecting group strategies in peptide synthesis.
Potential for Expanded Applications in Non-Peptidic Organic Synthesis and Materials Science
The unique chemical properties of Fmoc-L-Glu(2-phenylisopropyloxy)-OH suggest its potential for applications beyond traditional peptide synthesis. Its ability to enhance the stability and solubility of peptides hints at broader utility in materials science and other areas of organic chemistry. chemimpex.com
Emerging applications could include:
Functionalized Polymers: The glutamic acid derivative can be used as a monomer or a functionalizing agent for polymers. After polymerization, the protecting groups can be selectively removed to introduce carboxylic acid or amine functionalities, which can then be used for further modifications or to impart specific properties to the material.
Biomaterials and Drug Delivery: Its role in enhancing peptide stability makes it an attractive component for the development of hydrogels, nanoparticles, and other biomaterials for drug delivery and tissue engineering. chemimpex.com
Surface Modification: The molecule can be anchored to surfaces to create functional coatings. The subsequent removal of the Fmoc or 2-phenylisopropyloxy groups can expose reactive sites for immobilizing other molecules or for controlling surface properties like hydrophilicity.
Neuroscience Research: It is already employed in the synthesis of neuropeptides for studying neurotransmission. chemimpex.com Its use could expand to the development of novel probes and therapeutic agents for neurological disorders.
By viewing Fmoc-L-Glu(2-phenylisopropyloxy)-OH as a versatile chemical building block, researchers can unlock its potential in a wide range of scientific and technological fields.
Q & A
Q. What is the role of the 2-phenylisopropyloxy group in Fmoc-L-Glu(2-phenylisopropyloxy)-OH during peptide synthesis?
The 2-phenylisopropyloxy group serves as a side-chain protecting group for the γ-carboxylic acid of glutamic acid. This protection prevents unwanted side reactions, such as intramolecular cyclization or nonspecific coupling during solid-phase peptide synthesis (SPPS). The bulky aromatic moiety enhances steric hindrance, improving selectivity in deprotection steps. Orthogonal deprotection (e.g., using acidic conditions like TFA) ensures the Fmoc group on the α-amine remains intact until final cleavage .
Q. How should Fmoc-L-Glu(2-phenylisopropyloxy)-OH be stored to maintain stability?
Store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Desiccants (e.g., silica gel) should be included in storage vials. Prolonged exposure to light or humidity may lead to decomposition, reducing coupling efficiency in SPPS .
Q. What analytical methods are recommended for purity assessment of this compound?
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97% by area normalization).
- Mass spectrometry (MS) : Confirm molecular weight (487.54 g/mol) via ESI-MS or MALDI-TOF.
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ verifies structural integrity, focusing on the 2-phenylisopropyloxy group’s protons (δ 1.2–1.4 ppm for isopropyl CH₃; δ 7.2–7.5 ppm for aromatic protons) .
Advanced Research Questions
Q. How does steric hindrance from the 2-phenylisopropyloxy group affect coupling efficiency in SPPS?
The bulky 2-phenylisopropyloxy group can reduce coupling rates due to steric constraints, particularly when incorporating this residue into structurally rigid peptides. To optimize efficiency:
Q. What strategies mitigate side reactions during deprotection of the 2-phenylisopropyloxy group?
- Low-temperature cleavage : Use TFA/water (95:5) at 0°C to minimize acidolysis of sensitive residues (e.g., Trp or Met).
- Scavengers : Add 2.5% triisopropylsilane (TIPS) to quench carbocation intermediates, preventing alkylation side products.
- Stepwise deprotection : For peptides with multiple acid-labile groups, employ gradient TFA cleavage (e.g., 50% TFA for 10 minutes, then 95% TFA) .
Q. How can the solubility of Fmoc-L-Glu(2-phenylisopropyloxy)-OH be optimized in SPPS solvents?
The compound exhibits limited solubility in DCM or DMF due to its hydrophobic side chain. Strategies include:
- Pre-dissolving in a minimal volume of DMF (0.1–0.2 M) with gentle heating (≤40°C).
- Adding co-solvents like NMP (10–20% v/v) to improve solvation.
- Ultrasonication for 5–10 minutes before coupling .
Data Contradiction and Validation
Q. Despite being classified as non-hazardous, what safety precautions are advised for handling this compound?
While classified as non-hazardous under GB CLP and REACH, precautions include:
Q. How do discrepancies in reported purity levels (e.g., >97% vs. >95%) impact experimental reproducibility?
Variability in purity (e.g., 95–98%) may arise from synthesis batches or storage conditions. Researchers should:
- Re-purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) before critical syntheses.
- Validate purity via orthogonal methods (HPLC + NMR) for sensitive applications like glycopeptide synthesis .
Applications in Advanced Research
Q. How is Fmoc-L-Glu(2-phenylisopropyloxy)-OH used to engineer pH-responsive peptide hydrogels?
The γ-protected glutamic acid residue enables post-synthetic deprotection to generate free carboxylic acid groups, which can form ionic crosslinks with cationic polymers (e.g., chitosan). This property is exploited in:
Q. What role does this compound play in synthesizing branched peptides for vaccine design?
The protected side chain allows selective functionalization of glutamic acid residues post-SPPS. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
